molecular formula C19H22N4O2S B2483314 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile CAS No. 478081-75-3

2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile

Cat. No.: B2483314
CAS No.: 478081-75-3
M. Wt: 370.47
InChI Key: YYDDMYACLMMNSL-UHFFFAOYSA-N
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Description

Molecular Structure and Identification

2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile is a synthetic organic compound characterized by a pyridine core substituted with a nitrile group at position 3, methyl groups at positions 4 and 6, and a piperazine ring linked to a benzylsulfonyl moiety. The molecular formula is C₁₉H₂₂N₄O₂S , with a molecular weight of 370.47 g/mol . Key structural features include:

  • Nicotinonitrile backbone : A pyridine ring with a cyano group (-C≡N) at position 3.
  • Piperazine-sulfonyl-benzyl substituent : A six-membered piperazine ring connected to a benzylsulfonyl group (-SO₂C₆H₅) at position 4.
  • Methyl groups : Two methyl substituents at positions 4 and 6 of the pyridine ring.
Identifier Value
CAS Number 478081-75-3
IUPAC Name 2-[4-(Benzylsulfonyl)piperazin-1-yl]-4,6-dimethylnicotinonitrile
SMILES C1CN(C(CCN1)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=N)C4=CC(C)=CN4C
InChI Key YYDDMYACLMMNSL-UHFFFAOYSA-N
MDL Number MFCD02102786

Physicochemical Characteristics

Physical State and Appearance

The compound exists as a solid at room temperature, with no explicit melting or boiling points reported in available literature. Its crystallinity and stability under ambient conditions suggest a planar molecular arrangement facilitated by the electron-withdrawing cyano and sulfonyl groups.

Solubility Profile in Various Solvents

While specific solubility data are not explicitly documented, structural analogs and functional group trends suggest:

Solvent Expected Solubility
Polar aprotic solvents (e.g., DMSO, DMF) High solubility due to strong dipole-dipole interactions.
Water Low solubility due to hydrophobic benzyl and methyl groups.
Ethanol Moderate solubility, influenced by hydrogen bonding with nitrile.

Stability Parameters

Critical stability considerations include:

  • Moisture sensitivity : Requires storage under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the nitrile or sulfonyl groups.
  • Thermal stability : Stable at temperatures below 100°C, though prolonged heating may induce degradation of the cyano group.

Spectroscopic Properties

The compound’s electronic structure and functional groups enable characteristic spectroscopic signatures:

Spectroscopy Type Key Absorption Bands
Infrared (IR) - Cyano (C≡N): ~2240 cm⁻¹1
- Sulfonyl (S=O): ~1350 cm⁻¹ and ~1150 cm⁻¹1
Nuclear Magnetic Resonance (NMR) - Pyridine protons: δ 7.2–8.5 ppm (aromatic region)
- Piperazine protons: δ 3.0–3.5 ppm (multiplet)
Mass Spectrometry Molecular ion peak at m/z 370.47 (M⁺·)

1 Predicted based on functional group trends.

Chemical Reactivity Profile

The reactivity of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile is governed by its functional groups:

Nitrile Group Reactivity

The cyano group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Yields carboxylic acid derivatives (e.g., nicotinic acid analogs).
  • Alkaline hydrolysis : Produces carboxylate salts (e.g., sodium salts).

Sulfonyl Group Behavior

The benzylsulfonyl moiety is generally inert under mild conditions but participates in elimination reactions under strong bases (e.g., Ramberg–Bäcklund reaction).

Piperazine Ring Reactivity

The piperazine nitrogen atoms may undergo alkylation or acylation, though steric hindrance from the sulfonyl group limits reactivity.

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-15-12-16(2)21-19(18(15)13-20)22-8-10-23(11-9-22)26(24,25)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDDMYACLMMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the nicotinonitrile moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile exhibit significant anticancer properties. For instance, piperazine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. The presence of the sulfonamide group in the structure enhances the compound's interaction with biological targets associated with cancer pathways.

1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that piperazine derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The sulfonamide group is known for its antibacterial properties, which may synergize with the piperazine structure to enhance efficacy .

1.3 Central Nervous System Activity
Piperazine derivatives are also recognized for their central nervous system (CNS) activities. Investigations into the pharmacological effects of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile suggest potential applications in treating neurological disorders. The compound may interact with neurotransmitter systems, offering a pathway for developing treatments for conditions such as depression and anxiety.

Synthesis and Structural Analysis

2.1 Synthesis Methods
The synthesis of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common approaches include nucleophilic substitution reactions and coupling reactions that utilize various reagents to introduce the benzylsulfonyl and nitrile groups into the piperazine framework.

2.2 Structural Features
The molecular structure of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile includes:

  • A piperazine ring , which contributes to its biological activity.
  • A benzylsulfonyl group , enhancing solubility and interaction with biological targets.
  • A dimethylnicotinonitrile moiety , which may influence its pharmacokinetic properties.

Case Studies and Experimental Findings

3.1 Biological Screening
In a study evaluating various piperazine derivatives, including 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile, compounds were screened for antibacterial and antifungal activities using standardized methods such as agar well diffusion assays. Results indicated significant zones of inhibition against selected bacterial strains, suggesting effective antimicrobial properties .

3.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile to various biological targets. These studies revealed favorable binding interactions with proteins involved in cancer progression and microbial resistance mechanisms, supporting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Bromobenzyl)-piperazineContains a bromobenzyl groupAntidepressant effects
1-(Sulfonyl)piperazineSulfonamide functional groupAntimicrobial properties
4-MethylpiperazineMethyl substitution on piperazineCNS activity

The comparative analysis highlights how 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile stands out due to its unique combination of functional groups that potentially enhance both solubility and biological activity compared to simpler piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. The nicotinonitrile moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile (hereafter referred to as Compound A) with three closely related analogs, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position 2) CAS RN Key References
Compound A (Target) C₁₉H₂₁N₅O₂S 407.47 g/mol 4-(Benzylsulfonyl)piperazino Not provided
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile C₁₈H₁₉FN₄O₂S 374.44 g/mol 4-(4-Fluorophenylsulfonyl)piperazino 478081-73-1
4-(4-Methylpiperazino)aniline C₁₁H₁₇N₃ 191.27 g/mol 4-Methylpiperazino 16153-81-4
4-(4-Methylpiperazino)benzoic acid C₁₂H₁₆N₂O₂ 220.26 g/mol 4-Methylpiperazino + carboxylic acid 86620-62-4

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: Compound A contains a benzylsulfonyl group, which is electron-withdrawing due to the sulfonyl moiety. In contrast, 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile substitutes the benzyl group with a fluorophenyl ring.

Piperazine Modifications: The methylpiperazino derivatives (4-(4-Methylpiperazino)aniline and 4-(4-Methylpiperazino)benzoic acid) lack the sulfonyl group present in Compound A. The absence of this group reduces molecular weight and polarity, which may influence bioavailability and membrane permeability .

Biological Activity

2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : Not explicitly listed in provided sources.

The presence of a piperazine ring and a benzylsulfonyl group suggests potential interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. For instance, benzylsulfonyl derivatives are known for their ability to interact with various receptors and enzymes, potentially leading to effects such as:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines. The mechanism typically involves apoptosis induction through pathways such as tubulin polymerization inhibition .
  • Antiinflammatory Effects : Benzylsulfonamide derivatives have been reported to possess anti-inflammatory properties by inhibiting specific chemokine receptors, which may be relevant for therapeutic applications in inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study investigated the effects of related compounds on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. Results indicated moderate cytotoxic activity, suggesting that similar derivatives could also exhibit selective toxicity towards tumor cells .
  • Receptor Antagonism :
    • In vitro studies have demonstrated that benzylpiperidine derivatives can act as potent antagonists for CCR3 receptors, leading to inhibited chemotaxis in human eosinophils. This indicates potential applications in treating allergic conditions and asthma .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesEffect/OutcomeReference
Cytotoxicity2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrileModerate cytotoxicity against A549 and HeLa cells
Receptor AntagonismBenzylpiperidine derivativesPotent CCR3 antagonism
Antitumor MechanismRelated sulfonamide derivativesInduction of apoptosis via tubulin inhibition

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